molecular formula C18H11Br B175828 2-Bromotriphenylene CAS No. 19111-87-6

2-Bromotriphenylene

Cat. No.: B175828
CAS No.: 19111-87-6
M. Wt: 307.2 g/mol
InChI Key: GEDOYYDMCZUHNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromotriphenylene can be synthesized through the bromination of triphenylene. One common method involves the use of bromine in dichloromethane under an inert atmosphere at room temperature. The reaction typically proceeds for 12 hours, followed by purification through silica gel column chromatography . Another method involves the use of N-bromosuccinimide and iron(III) chloride hexahydrate in tetrachloromethane under reflux conditions for 7 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromotriphenylene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic molecules .

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Utilizes palladium catalysts and boronic acids under basic conditions.

    Heck Reaction: Involves palladium catalysts and alkenes under basic conditions.

Major Products: The major products formed from these reactions are often more complex aromatic compounds, which can be used in the synthesis of organic electronic materials and other advanced materials .

Comparison with Similar Compounds

  • 2-Chlorotriphenylene
  • 2-Iodotriphenylene
  • 2-Fluorotriphenylene

Comparison: 2-Bromotriphenylene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, this compound offers a moderate reactivity that is advantageous for various synthetic applications. The bromine atom’s size and electron-withdrawing properties make it suitable for specific reactions that require controlled reactivity .

Properties

IUPAC Name

2-bromotriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDOYYDMCZUHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593308
Record name 2-Bromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19111-87-6
Record name 2-Bromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromotriphenylene
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Synthesis routes and methods

Procedure details

3.2 g (14 mmol) of triphenylene was dissolved in 60 mL of trim ethyl phosphate. To the suspension was added 2.23 g (14 mmol) of bromine in 10 mL of trim ethyl phosphate at room temperature under N2. The mixture was then heated up to 80° C. The reaction was monitored by HPLC. The reaction was quenched by pouring into ice water, then extracted with dichloromethane and washed with saturated sodium bisulfate solution. After drying with magnesium sulfate, the solvent was evaporated. The crude product was run through a short silica gel plug using dichloromethane. 3.0 g of product was obtained after drying under vacuum. The product contains triphenylene, 1-bromotriphenylene, 2-bromotriphenylene, and a mixture of dibromotriphenylene isomers.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research reveal about the transient absorption properties of 2-bromotriphenylene?

A1: The research paper investigates the transient absorption spectra of various aromatic and heterocyclic molecules, including this compound, at low temperatures (113 K) after excitation with intense, short light pulses. [] The key finding is that this compound, along with the other studied molecules, exhibits transient absorption bands in the red region of the electromagnetic spectrum (between 5,000 and 8,800 Å). [] This suggests that this compound undergoes photoinduced electronic transitions that result in the transient population of excited states with absorption characteristics in the red region. This information is valuable for understanding the photochemical and photophysical properties of this compound, which could be relevant for applications such as photocatalysis or optoelectronics.

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